molecular formula C10H12ClN3O2 B3189233 2-(5-Nitro-1H-indol-3-YL)ethanamine hydrochloride CAS No. 295796-29-1

2-(5-Nitro-1H-indol-3-YL)ethanamine hydrochloride

Cat. No. B3189233
CAS RN: 295796-29-1
M. Wt: 241.67 g/mol
InChI Key: ZJWISDCRTHZYGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-Nitro-1H-indol-3-YL)ethanamine hydrochloride, also known as 5-NI, is a chemical compound that has been widely used in scientific research due to its unique properties. This compound has been found to have a variety of biochemical and physiological effects, making it a valuable tool for studying various biological processes.

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 2-(5-Nitro-1H-indol-3-YL)ethanamine hydrochloride, focusing on six unique fields:

Antimicrobial Research

2-(5-Nitro-1H-indol-3-YL)ethanamine hydrochloride has shown potential as an antimicrobial agent. Its structure allows it to interact with bacterial cell walls and disrupt their integrity, leading to cell death. This compound is being studied for its effectiveness against various bacterial strains, including antibiotic-resistant ones .

Cancer Research

In cancer research, 2-(5-Nitro-1H-indol-3-YL)ethanamine hydrochloride is explored for its cytotoxic properties. It has been found to induce apoptosis in cancer cells by interfering with their DNA replication processes. This makes it a candidate for developing new chemotherapeutic agents .

Neuropharmacology

This compound is also of interest in neuropharmacology due to its potential effects on neurotransmitter systems. It is being investigated for its ability to modulate serotonin and dopamine pathways, which could lead to new treatments for neurological disorders such as depression and schizophrenia .

Anti-inflammatory Applications

Research has indicated that 2-(5-Nitro-1H-indol-3-YL)ethanamine hydrochloride possesses anti-inflammatory properties. It can inhibit the production of pro-inflammatory cytokines, making it a potential candidate for treating inflammatory diseases like arthritis and inflammatory bowel disease .

Antioxidant Studies

The compound’s structure suggests it may have antioxidant properties. Studies are being conducted to evaluate its ability to scavenge free radicals and protect cells from oxidative stress. This could have implications for preventing diseases related to oxidative damage, such as cardiovascular diseases and neurodegenerative disorders .

Enzyme Inhibition

2-(5-Nitro-1H-indol-3-YL)ethanamine hydrochloride is being studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting enzymes that are critical for the survival of certain pathogens, making it a potential lead compound for developing new antimicrobial drugs .

properties

IUPAC Name

2-(5-nitro-1H-indol-3-yl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2.ClH/c11-4-3-7-6-12-10-2-1-8(13(14)15)5-9(7)10;/h1-2,5-6,12H,3-4,11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJWISDCRTHZYGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C(=CN2)CCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.